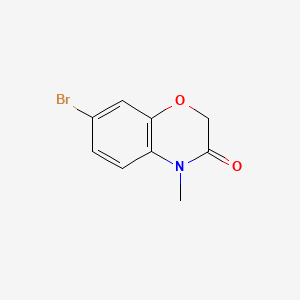

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-bromo-4-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIXLUJFHMKEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716499 | |

| Record name | 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260778-66-2 | |

| Record name | 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 7 Bromo 4 Methyl 2h 1,4 Benzoxazin 3 One

Established Synthetic Routes to the 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one Scaffold

The construction of the this compound framework can be achieved through various synthetic strategies, ranging from traditional multi-step sequences to modern catalytic and sustainable methodologies.

Multi-step Synthetic Protocols and Their Optimization

The synthesis of this compound is often accomplished through a multi-step approach, which typically involves the initial formation of a substituted 2-aminophenol (B121084) intermediate followed by cyclization. A plausible and commonly employed route commences with the bromination of a suitable phenol (B47542) derivative, followed by nitration, reduction of the nitro group to an amine, and subsequent N-alkylation and cyclization.

A representative, albeit generalized, synthetic pathway can be conceptualized as follows:

Bromination of a Phenolic Precursor: The synthesis would likely begin with the selective bromination of a commercially available substituted phenol to introduce the bromine atom at the desired position.

Nitration: The resulting bromo-phenol would then undergo nitration to introduce a nitro group ortho to the hydroxyl functionality.

Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group, typically using reducing agents like tin(II) chloride or through catalytic hydrogenation, to yield a 2-amino-bromophenol derivative.

N-Methylation: The secondary amine is then methylated. A variety of methylating agents can be employed, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base.

Cyclization: The final step involves the cyclization of the N-methylated aminophenol with an appropriate C2 synthon, such as chloroacetyl chloride or a similar reagent, to form the lactam ring of the benzoxazinone (B8607429).

Optimization of such protocols often focuses on improving yields, reducing reaction times, and simplifying purification processes at each step. The choice of reagents, solvents, and reaction conditions is critical for the successful synthesis of the target molecule.

Catalytic Approaches in Benzoxazinone Synthesis

Modern synthetic chemistry has seen a surge in the use of transition metal catalysis for the construction of heterocyclic frameworks, including benzoxazinones. Palladium- and copper-based catalytic systems are particularly prevalent.

Palladium-Catalyzed Reactions: Palladium catalysts have been effectively used for the carbonylation of o-iodoanilines to produce benzoxazinones. nih.gov While not a direct synthesis of the title compound, this methodology highlights the potential for palladium-catalyzed C-O and C-N bond formation in constructing the benzoxazinone ring. A potential route could involve the palladium-catalyzed coupling of a suitably substituted o-haloaniline with a C2 component.

Copper-Catalyzed Reactions: Copper-catalyzed methodologies offer a cost-effective alternative to palladium. Copper(I) iodide (CuI) has been shown to efficiently catalyze the cascade synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-halo-amides. uni.lu This approach is particularly relevant as it could be adapted for the synthesis of 7-bromo-substituted analogues. A one-pot reaction involving a 2-amino-4-bromophenol (B1269491) derivative, N-methyl-2-chloroacetamide, and a copper catalyst could directly yield the target compound.

| Catalyst System | Reactants | General Reaction Type | Potential for Target Synthesis |

| Pd(OAc)2 / Ligand | o-Iodoanilines, CO | Carbonylative Cyclization | High, adaptable for bromo-substituted anilines. |

| CuI / Base | o-Halophenols, 2-Halo-amides | Cascade N- and O-arylation | High, directly applicable with appropriate starting materials. |

Sustainable and Green Chemistry Modalities for this compound Preparation

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for benzoxazinone synthesis. These approaches aim to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. Microwave-assisted synthesis of benzoxazinones has been reported to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.govrsc.orgacs.orgacs.orgmdpi.com This technique can be applied to various steps in the multi-step synthesis or in one-pot catalytic procedures.

Solvent-Free and Solid-Support Synthesis: Conducting reactions in the absence of a solvent or on a solid support is a key tenet of green chemistry. The synthesis of 2-substituted-4H-3,1-benzoxazine-4-ones has been achieved under solvent-free conditions by the cyclization of N-acyl anthranilic acid derivatives using recyclable dehydrating agents like silica (B1680970) gel or bentonite. mdpi.com

Deep Eutectic Solvents (DES): Deep eutectic solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, are gaining attention as green reaction media. An efficient, one-pot synthesis of 2H-benzo[b] rsc.orgCurrent time information in Pasuruan, ID.oxazin-3(4H)-one compounds has been developed using a choline (B1196258) chloride/urea (B33335) deep eutectic solvent at room temperature, eliminating the need for an additional catalyst or base. arkat-usa.org This methodology presents a promising green route for the synthesis of the title compound.

| Green Chemistry Approach | Key Advantages | Applicability to Target Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Applicable to various synthetic steps. |

| Solvent-Free Conditions | Reduced waste, simplified work-up. | Feasible for the cyclization step. |

| Deep Eutectic Solvents | Biodegradable, low-cost, recyclable. | Promising for a one-pot synthesis. |

Derivatization Strategies for Structural Elaboration of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse analogues with potentially modulated biological activities.

Functionalization of the Aromatic Ring System

The bromine atom at the C-7 position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of new substituents onto the aromatic ring. Furthermore, the existing phenyl ring is amenable to electrophilic aromatic substitution reactions.

Cross-Coupling Reactions: The bromo substituent can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of aryl, alkynyl, and amino groups, respectively, at the C-7 position, leading to a wide array of derivatives.

Electrophilic Aromatic Substitution: The benzoxazinone ring system can undergo electrophilic aromatic substitution reactions, such as nitration and further halogenation. The directing effects of the existing substituents (bromo, methylamino, and the lactam functionality) will influence the position of the incoming electrophile. For instance, nitration would likely occur at the positions ortho and para to the activating methylamino group, although steric hindrance and the deactivating effect of the bromo and carbonyl groups would need to be considered.

| Reaction Type | Reagents and Conditions | Potential Products |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 7-Aryl-4-methyl-2H-1,4-benzoxazin-3-ones |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 7-Alkynyl-4-methyl-2H-1,4-benzoxazin-3-ones |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 7-Amino-4-methyl-2H-1,4-benzoxazin-3-ones |

| Nitration | HNO3/H2SO4 | Nitro-7-bromo-4-methyl-2H-1,4-benzoxazin-3-ones |

| Halogenation | X2, Lewis acid | Dihalo-4-methyl-2H-1,4-benzoxazin-3-ones |

Modifications at the Nitrogen and Oxygen Heteroatoms

The nitrogen and oxygen atoms within the heterocyclic ring, as well as the exocyclic carbonyl oxygen, provide further opportunities for derivatization.

N-Alkylation and N-Acylation: While the nitrogen atom in the title compound is already methylated, in related benzoxazinones where the nitrogen is a secondary amine (N-H), it can be readily alkylated or acylated. A variety of alkylating agents under basic conditions or acylating agents like acid chlorides or anhydrides can be used to introduce diverse substituents at the N-4 position. Recent green N-alkylation methods using propylene (B89431) carbonate as both a reagent and solvent offer a more sustainable approach. nih.govmdpi.com

Modification of the Carbonyl Group: The carbonyl group at C-3 can potentially be modified, for example, through reduction to the corresponding alcohol or conversion to a thiocarbonyl group. Such transformations would significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

O-Acylation of the Enol Form: Although less common for this specific lactam structure, under certain conditions, the enol tautomer could potentially undergo O-acylation, leading to the formation of a vinyl acetate (B1210297) derivative. However, the stability and reactivity of the lactam generally favor reactions at the nitrogen atom.

Stereoselective Synthesis of Chiral Analogues

An extensive search of scientific databases and chemical literature indicates that studies focusing on the stereoselective synthesis of chiral analogues of this compound have not been reported. The development of synthetic routes to enantiomerically pure or enriched versions of this compound, which would involve the use of chiral catalysts, auxiliaries, or starting materials, does not appear to be a documented area of research. Consequently, there are no available data on specific methodologies, catalysts, reaction conditions, or the resulting stereochemical outcomes (e.g., enantiomeric excess or diastereomeric ratio) for the creation of chiral variants of this specific benzoxazinone.

Mechanistic Insights into Reactions Involving this compound

Detailed mechanistic studies, including reaction pathway elucidation, kinetic and thermodynamic analyses, and computational modeling, are fundamental to understanding the reactivity of a chemical compound. However, for this compound, such investigations are not present in the available body of scientific work. While general principles of reactivity for the benzoxazinone scaffold exist, specific experimental or theoretical studies on this substituted derivative are lacking.

There are no published studies that elucidate the specific reaction pathways for transformations involving this compound. Research that identifies and characterizes intermediates, transition states, and the sequence of elementary steps for its reactions is currently unavailable.

A critical aspect of understanding reaction mechanisms is the study of their kinetics and thermodynamics. This includes the determination of rate laws, rate constants, activation energies, and the Gibbs free energy change of reactions. For this compound, there is a lack of reported experimental data pertaining to the kinetics or thermodynamics of any of its potential chemical transformations. As such, no data tables of rate constants or thermodynamic parameters can be compiled.

Computational chemistry, employing methods such as Density Functional Theory (DFT), can provide profound insights into reaction mechanisms, complementing experimental findings. These theoretical studies can map potential energy surfaces, characterize stationary points (reactants, products, intermediates, and transition states), and predict kinetic and thermodynamic parameters. A review of the literature indicates that no computational studies have been specifically conducted to understand the reaction mechanisms of this compound.

Structure Activity Relationship Sar and Rational Drug Design Based on 7 Bromo 4 Methyl 2h 1,4 Benzoxazin 3 One

Systematic SAR Studies on 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one Derivatives

Systematic Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, this would involve the synthesis and biological evaluation of a series of related compounds to determine the contributions of its core scaffold and substituents to a particular biological effect.

Impact of Substituents on Biological Potency and Selectivity

An SAR exploration of this compound would systematically modify different parts of the molecule. Key positions for modification would include:

The Bromine Atom at Position 7: Replacing the bromine with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups would reveal the importance of this substituent's electronic and steric properties for activity.

The Methyl Group at Position 4: Substitution of the N-methyl group with other alkyl chains (e.g., ethyl, propyl) or with aryl groups would probe the steric and hydrophobic requirements of the binding pocket in this region.

The Benzene (B151609) Ring: Introduction of additional substituents at positions 5, 6, and 8 would help to map the steric and electronic preferences of the target protein.

The Lactam Ring: Modifications to the heterocyclic ring, while more synthetically challenging, could also be explored to understand the role of this part of the scaffold.

Without specific experimental data, a data table illustrating these relationships cannot be constructed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activity. For a set of derivatives of this compound, a QSAR study would involve:

Data Collection: A dataset of analogs with their corresponding measured biological activities (e.g., IC50 values) would be required.

Descriptor Calculation: Various physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) and topological indices would be calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop an equation that predicts biological activity based on the calculated descriptors.

Model Validation: The predictive power of the QSAR model would be rigorously tested.

A validated QSAR model could then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. No specific QSAR models for this compound have been reported in the literature.

Pharmacophore Hypothesis Generation and Validation

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would define the spatial arrangement of features such as:

Hydrogen bond acceptors (e.g., the carbonyl oxygen).

Hydrogen bond donors.

Aromatic rings.

Hydrophobic centers.

Halogen bond donors (the bromine atom).

Such a model could be generated based on the structures of a set of active compounds or from the ligand-binding site of a target protein. Once validated, this pharmacophore hypothesis could be used as a 3D query to screen large compound libraries to identify novel, structurally diverse molecules with the potential for the same biological activity.

Ligand-Based Drug Design (LBDD) and Scaffold Hopping Methodologies

In the absence of a known 3D structure of the biological target, Ligand-Based Drug Design (LBDD) approaches are employed. These methods rely on the information derived from a set of known active ligands. If this compound were a known active compound, LBDD strategies could include:

Similarity Searching: Using the structure of the lead compound to find structurally similar molecules in chemical databases.

Scaffold Hopping: A more advanced technique that aims to identify new core structures (scaffolds) that can present the key pharmacophoric features in a similar spatial arrangement to the original lead compound. This is a powerful strategy for discovering novel chemotypes with potentially improved properties.

Biological and Pharmacological Spectrum of 7 Bromo 4 Methyl 2h 1,4 Benzoxazin 3 One and Its Analogues

Antimicrobial Activities

The 1,4-benzoxazin-3-one nucleus is a key pharmacophore in a number of compounds exhibiting antimicrobial properties. wur.nl Derivatives of this scaffold have been synthesized and evaluated for their efficacy against a variety of pathogenic microorganisms, including bacteria and fungi. ijpsjournal.com The introduction of different substituents onto the benzoxazinone (B8607429) ring allows for the modulation of antimicrobial activity, making this class of compounds a versatile platform for the development of new anti-infective agents. nih.govnih.gov

Antibacterial Efficacy against Pathogenic Strains

In another study, propanolamine-containing 1,4-benzoxazin-3-one derivatives demonstrated significant antibacterial activity against plant pathogenic bacteria. nih.govnih.gov One of the most potent compounds, designated as 4n, exhibited impressive efficacy against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Pseudomonas syringae pv. actinidiae (Psa), with EC50 values of 4.95, 4.71, and 8.50 μg/mL, respectively. nih.gov These values were superior to those of commercial antibiotics bismerthiazol (B1226852) and thiodiazole copper. nih.gov The mechanism of action for compound 4n was suggested to be the disruption of the bacterial cell wall, as observed through scanning electron microscopy. nih.gov

Furthermore, a series of 2-aryl-4H-3,1-benzoxazin-4-one derivatives were synthesized and tested against several bacterial strains. researchgate.net Notably, 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one showed significant activity against Shigella flexneri, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. researchgate.net Another derivative, 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, was found to be particularly effective against Bacillus subtilis. researchgate.net

Table 1: Antibacterial Activity of Selected 1,4-Benzoxazin-3-one Analogues

| Compound | Test Organism | Activity (EC50 in µg/mL) | Reference |

| Compound 4n (a propanolamine (B44665) derivative) | Xanthomonas oryzae pv. oryzae | 4.95 | nih.gov |

| Compound 4n (a propanolamine derivative) | Xanthomonas axonopodis pv. citri | 4.71 | nih.gov |

| Compound 4n (a propanolamine derivative) | Pseudomonas syringae pv. actinidiae | 8.50 | nih.gov |

This table presents data for analogues of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one as specific data for the named compound was not available.

Antifungal Properties and Mechanisms of Action

The 1,4-benzoxazin-3-one scaffold has also been identified as a promising framework for the development of novel antifungal agents. frontiersin.org A number of its derivatives have been shown to possess potent activity against a range of fungal pathogens, including those affecting plants and humans. nih.govnih.gov

For example, a series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones were synthesized and screened for their antifungal activity against several phytopathogenic fungi. nih.gov Among the tested compounds, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a), 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (4g), and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) were particularly potent, completely inhibiting the mycelial growth of seven agricultural fungi at a concentration of 200 mg/L. nih.gov

In another study, novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were designed and evaluated for their antifungal activities. frontiersin.orgnih.gov Compounds 5L and 5o demonstrated excellent activity against Gibberella zeae, with inhibitory rates of 76.37% and 76.14%, respectively, at a concentration of 50 µg/ml. nih.gov These results were superior to the commercial fungicide hymexazol. nih.gov

The mechanism of antifungal action for this class of compounds is believed to involve the inhibition of crucial fungal enzymes or disruption of the fungal cell membrane. The lipophilicity and the electronic character of the substituents on the benzoxazinone ring play a significant role in their antifungal potency. researchgate.net

Table 2: Antifungal Activity of Selected 1,4-Benzoxazin-3-one Analogues

| Compound | Test Organism | Inhibition Rate (%) at 50 µg/ml | Reference |

| Compound 5L (an acylhydrazone derivative) | Gibberella zeae | 76.37 | nih.gov |

| Compound 5o (an acylhydrazone derivative) | Gibberella zeae | 76.14 | nih.gov |

| Compound 5L (an acylhydrazone derivative) | Pellicularia sasakii | 64.38 | nih.gov |

| Compound 5q (an acylhydrazone derivative) | Pellicularia sasakii | 73.32 | nih.gov |

This table presents data for analogues of this compound as specific data for the named compound was not available.

Antiviral Investigations and Potential

Research into the antiviral properties of this compound is limited. However, studies on related benzoxazinone structures have shown promise. A series of 2-substituted benzoxazinone analogues were synthesized and evaluated for their activity against human coronavirus (HCoV). nih.govnih.govbohrium.com Several of these compounds exhibited significant anti-HCoV activity, with IC50 values ranging from 1.92 to 7.59 µg/mL. nih.govnih.govbohrium.com Notably, 2-phenyl-benzoxazinones showed good anti-HCoV activity. nih.gov These findings suggest that the benzoxazinone scaffold could serve as a basis for the development of novel antiviral agents. Further investigation is required to determine if this compound or its close analogues possess similar antiviral potential.

Biofilm Inhibition Studies

Antioxidant and Free Radical Scavenging Capabilities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. The 1,4-benzoxazin-3-one scaffold has been explored for its antioxidant potential. acs.org

In Vitro Antioxidant Assays and Mechanism of Action

Various in vitro assays are employed to evaluate the antioxidant capacity of chemical compounds, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being among the most common. researchgate.netresearchgate.netnih.gov

While specific antioxidant data for this compound is not available, studies on analogous compounds have demonstrated promising results. For instance, newly synthesized benzoxazinic nitrones, which are structurally related to benzoxazinones, have shown superior antioxidant activity compared to the well-known antioxidant α-phenyl-tert-butylnitrone (PBN). nih.govscilit.com The introduction of an electron-withdrawing group in the para position of the phenyl moiety significantly increased the antioxidant capacity of these benzoxazinic nitrones. nih.govscilit.com

The mechanism of antioxidant action for these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. nih.gov Computational studies on benzoxazinic nitrones suggest that the hydrogen-atom transfer (HAT) mechanism is likely the primary pathway for DPPH radical quenching. nih.govscilit.com The presence of a labile hydrogen atom and the ability of the resulting radical to be stabilized by resonance are key factors determining the antioxidant efficacy. Further research is warranted to determine if this compound exhibits similar antioxidant properties and to elucidate its specific mechanism of action.

Cellular Protective Effects Against Oxidative Stress

Analogues of this compound have demonstrated notable cellular protective effects against oxidative stress, primarily through the modulation of the Nrf2-HO-1 signaling pathway. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key factor in the pathogenesis of various diseases.

Research on a series of 2H-1,4-benzoxazin-3(4H)-one derivatives revealed their capability to significantly activate the Nrf2-HO-1 pathway. nih.gov This activation leads to a reduction in lipopolysaccharide (LPS)-induced ROS production, thereby mitigating microglial inflammation. nih.gov Molecular docking studies suggest that these compounds may interact with Nrf2-related binding sites, preventing its degradation by Keap1 and allowing for the transcription of antioxidant response element (ARE)-dependent genes. nih.gov For instance, certain bromophenol derivatives have been shown to ameliorate H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes, increasing the expression of TrxR1 and HO-1 without affecting Nrf2 expression itself. mdpi.com Another study on a natural bromophenol, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), demonstrated its ability to increase the production of reduced glutathione (B108866) and protect human keratinocytes from oxidative stress via an Nrf2-mediated pathway. nih.gov

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory properties of 2H-1,4-benzoxazin-3-one analogues are well-documented, with several studies highlighting their ability to modulate key inflammatory pathways and mediators.

Modulation of Pro-inflammatory Mediators and Pathways

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to effectively reduce the production of the pro-inflammatory mediator nitric oxide (NO) in LPS-induced microglial cells. nih.gov Furthermore, these compounds can downregulate the transcription and protein levels of inflammation-related enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in response to LPS stimulation. nih.gov This indicates a direct interference with the inflammatory cascade initiated by bacterial endotoxins.

Cytokine Profile Analysis

The immunomodulatory effects of these analogues extend to the regulation of pro-inflammatory cytokine production. Studies have demonstrated that certain 2H-1,4-benzoxazin-3(4H)-one derivatives significantly decrease the transcription levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov This modulation of the cytokine profile underscores the potential of this class of compounds to control inflammatory responses at a cellular level.

Anticancer and Cytotoxic Activities

The 1,4-benzoxazine scaffold is recognized as a privileged structure in the development of anticancer agents, with numerous analogues exhibiting potent cytotoxic activities against various cancer cell lines. nih.gov

Inhibition of Cell Proliferation and Apoptosis Induction in Cancer Cell Lines

A range of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives have been synthesized and evaluated for their anticancer activity. For example, a series of these compounds linked to 1,2,3-triazoles showed significant inhibitory effects against several human cancer cell lines, including lung (A549), liver (Huh7), breast (MCF-7), colon (HCT-116), and ovary (SKOV3) cancer cells. nih.gov Two standout compounds from this series, 14b and 14c, demonstrated strong inhibitory effects on A549 cells, with IC50 values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively. nih.gov Flow cytometry analysis confirmed that these compounds induced significant apoptosis in cancer cells. nih.gov Other studies have also reported on the pro-apoptotic potential of benzoxazine (B1645224) derivatives. nih.gov

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Analogue 14b | A549 (Lung) | 7.59 ± 0.31 | nih.gov |

| Analogue 14c | A549 (Lung) | 18.52 ± 0.59 | nih.gov |

| Molecule 14f | PC-3 (Prostate) | 7.84 | nih.gov |

| Molecule 14f | NHDF (Normal Human Dermal Fibroblasts) | 16.2 | nih.gov |

| Molecule 14f | MDA-MB-231 (Breast) | Not specified | nih.gov |

| Molecule 14f | MIA PaCa-2 (Pancreatic) | Not specified | nih.gov |

| Molecule 14f | U-87 MG (Glioblastoma) | Not specified | nih.gov |

This table presents the half-maximal inhibitory concentration (IC50) values of various 2H-1,4-benzoxazin-3-one analogues against different cancer cell lines.

Targeted Anticancer Mechanisms (e.g., enzyme inhibition, receptor antagonism)

The anticancer effects of these compounds are attributed to a variety of targeted mechanisms. One key mechanism is the induction of DNA damage. nih.gov Some 2H-1,4-benzoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have a unique molecular structure that allows them to insert into the DNA of tumor cells, leading to cell death. nih.gov

Furthermore, these compounds can induce autophagy, a cellular process of self-digestion, which can contribute to their anticancer effects. nih.gov Western blot analysis has confirmed the induction of autophagy in cells treated with these derivatives. nih.gov

Inhibition of specific enzymes is another important anticancer mechanism. For instance, 1,4-benzoxazin-3-one sulphonamides have been evaluated as inhibitors of PI3Kα, a key enzyme in cancer cell signaling pathways. nih.gov Additionally, some benzoxazine derivatives have been identified as antagonists for receptors involved in cancer progression, such as the mineralocorticoid receptor and the 5-HT1A/B/D receptors. nih.govjocpr.com A 1,4-benzoxazine sulphonamide was also found to be a potent agonist of the retinoic acid receptor-related orphan receptor (ROR), which led to decreased cancer growth by enhancing T-cell activity in the tumor microenvironment. nih.gov

In Vivo Antitumor Efficacy in Pre-clinical Models

There is currently a lack of specific published research on the in vivo antitumor efficacy of This compound . However, studies on other substituted benzoxazine derivatives have shown promising anticancer activities in animal models. For instance, certain eugenol-derived benzoxazine compounds were observed to reduce cancer incidence rates and tumor weight in a mouse fibrosarcoma model. nih.gov Among the tested compounds, 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e] nih.govnih.govoxazine (B8389632) demonstrated the most significant activity. nih.gov These findings suggest that the benzoxazine scaffold could be a valuable template for the development of novel antitumor agents. nih.gov

Neuropharmacological Investigations

Neuroprotective Properties

Direct neuropharmacological studies on This compound have not been reported. However, the 1,4-benzoxazine class of compounds has been explored for its neuroprotective potential. A study on 2-alkylamino-substituted-1,4-benzoxazine derivatives identified them as a new class of potential neuroprotective agents. researchgate.net These compounds were assessed for their ability to inhibit oxidative stress-induced neuronal degeneration in vitro. researchgate.net Specifically, the 3,3-diphenyl-substituted-1,4-benzoxazine derivative, compound 3l, was highlighted as a potent neuroprotective agent without inherent cytotoxicity and was found to be effective in an animal model of excitotoxic lesions in newborn mice. researchgate.net Another study reported that certain 2-arylidine and 2-hetarylidin derivatives of 1,4-benzoxazines are highly protective in tissue culture models of neurodegeneration. nih.gov One such compound, (Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b] nih.govjocpr.comoxazin-3(4H)-one (HSB-13), demonstrated neuroprotective effects in a mouse model of Huntington's disease and a Drosophila model of amyloid precursor protein toxicity. nih.gov

Interaction with Central Nervous System Receptors and Enzymes

Specific data on the interaction of This compound with central nervous system (CNS) receptors and enzymes is not available. However, research on related structures provides some insights. For example, a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and evaluated for their anticonvulsant activities using the maximal electroshock (MES) test. nih.gov The most potent compound in this series was 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one. nih.gov Furthermore, some 8-[2-(4-Aryl-1-piperazinyl) ethyl]-2H-1, 4-benzoxazin- 3(4H)-ones have been identified as highly potent 5-HT1A/B/D receptor antagonists. jocpr.com

Enzyme Inhibition and Receptor Binding Profiling

Specificity and Potency of Enzyme Inhibition

There is no specific information regarding the enzyme inhibition profile of This compound . However, the broader benzoxazine and benzoxazinone classes have been shown to inhibit various enzymes. For instance, a series of 2-amino substituted benzoxazinones were found to potentially inhibit human cytomegalovirus (CMV) protease in vitro. jocpr.com Other derivatives, such as 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one amino acyl and dipeptidyl derivatives, have been tested for their inhibitory activity against human leukocyte elastase (HLE). jocpr.com Additionally, certain 2-aryl-4H-3,1-benzoxazin-4-ones have demonstrated inhibitory activity against C1r serine protease. jocpr.com In a different context, newly synthesized isoxazolinyl-1,2,3-triazolyl- nih.govjocpr.com-benzoxazin-3-one derivatives were evaluated in silico for their potential to inhibit pancreatic α-amylase and intestinal α-glucosidase, suggesting a possible role as antidiabetic agents. nih.gov

Ligand-Receptor Interaction Studies

Detailed ligand-receptor interaction studies for This compound are not documented in the available literature. As mentioned previously, some analogues, such as the 8-[2-(4-Aryl-1-piperazinyl) ethyl]-2H-1, 4-benzoxazin- 3(4H)-ones, have been identified as potent antagonists for serotonin (B10506) receptors 5-HT1A/B/D, indicating a clear interaction with these receptors. jocpr.com The neuroprotective agent HSB-13 was found to inhibit glycogen (B147801) synthase kinase 3 (GSK3), p38 mitogen-activated protein kinase (MAPK), and cyclin-dependent kinases (CDKs), suggesting these as potential molecular targets. nih.gov

Computational Chemistry and Advanced Molecular Modeling for 7 Bromo 4 Methyl 2h 1,4 Benzoxazin 3 One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting how a ligand, such as 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one, might interact with a biological target, typically a protein or nucleic acid.

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the specific binding pose (the binding mode) of this compound within the active site of a target protein. The simulation software calculates a scoring function to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction.

For the 1,4-benzoxazin-3-one scaffold, studies have shown interactions with various enzymes, such as HIV-1 integrase and bacterial DNA gyrase. researchgate.netresearchgate.net In a hypothetical docking study of this compound against a bacterial DNA gyrase B, the software would position the ligand in the enzyme's ATP-binding site. The predicted binding mode would likely involve key interactions, such as hydrogen bonds between the lactam oxygen of the benzoxazinone (B8607429) ring and backbone amides of active site residues, as well as hydrophobic interactions involving the bromophenyl and methyl groups.

Illustrative Data Table: Predicted Binding Affinities and Interactions

| Target Protein | Putative Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| E. coli DNA Gyrase B | ATP-binding pocket | -7.8 | Asp73, Asn46, Gly77 |

| HIV-1 Integrase | Catalytic Core Domain | -6.9 | Asp64, Cys65, His67 |

| Cathepsin G | S1 Subsite | -7.2 | Ser195, Gly193, Asp194 |

This table is for illustrative purposes only. The values are representative of typical results from molecular docking studies on related compounds.

Identification of Putative Biological Targets

By performing reverse docking, where a single ligand is screened against a large library of known protein structures, it is possible to identify potential biological targets for this compound. This approach can generate hypotheses about its mechanism of action or potential off-target effects. For instance, screening this compound against a panel of human kinases, proteases, or G-protein coupled receptors could reveal unexpected binding partners, guiding future experimental validation. The 1,4-benzoxazin-3-one scaffold has been associated with activities against targets like α-chymotrypsin and platelet aggregation-related receptors, suggesting these as potential areas of investigation. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a ligand-protein complex over time. An MD simulation of this compound bound to a target, such as DNA gyrase, would involve simulating the movements of all atoms in the system over a period of nanoseconds to microseconds.

The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD plot that plateaus suggests that the complex has reached equilibrium. Additionally, the Root Mean Square Fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are stabilized by the ligand's presence. Studies on related benzoxazinone derivatives have used MD simulations to confirm the stability of the ligand within the active site of its target.

Illustrative Data Table: MD Simulation Stability Metrics

| Simulation Parameter | Value (Illustrative) | Interpretation |

| Simulation Time | 100 ns | Standard duration for assessing complex stability. |

| Average Protein RMSD | 2.1 Å | Indicates the protein maintains its overall fold. |

| Average Ligand RMSD | 1.5 Å | Suggests the ligand remains stably bound in the active site. |

| Key Residue RMSF (e.g., Asp73) | 0.8 Å | Low fluctuation indicates stabilization upon ligand binding. |

This table is for illustrative purposes only. The values represent typical outputs from an MD simulation analysis.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. For this compound, DFT can be used to calculate its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential (ESP) map.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and polarizability. A smaller gap suggests higher reactivity. The ESP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. DFT studies on similar benzoxazinone structures have been used to correlate these electronic properties with observed biological activities. nih.govnih.gov

Illustrative Data Table: Quantum Chemical Descriptors

| Quantum Descriptor | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 3.2 Debye | Measures the molecule's overall polarity. |

This table is for illustrative purposes only. The values are representative of typical outputs from DFT calculations.

In Silico Screening and Virtual Library Design

In silico screening involves the computational filtering of large chemical databases to identify molecules with a high probability of binding to a target of interest. Starting with the this compound scaffold, a virtual library can be designed by systematically modifying its structure. This could involve changing the position of the bromine atom, substituting the methyl group with other alkyl or aryl groups, or adding different functional groups to the aromatic ring.

This virtual library can then be screened against a specific biological target using high-throughput docking. This process helps in identifying structure-activity relationships (SAR) and prioritizing which new derivatives to synthesize and test experimentally. QSAR studies on 1,4-benzoxazin-3-ones have demonstrated that this approach can successfully identify novel compounds with enhanced predicted activity. nih.gov

Computational Approaches for ADME/Toxicity Prediction and Drug-Likeness Assessment

Before significant resources are invested in synthesizing a compound, computational models can predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity. For this compound, various in silico tools can estimate its drug-likeness based on criteria such as Lipinski's Rule of Five and Veber's rules. These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to assess the likelihood of a compound being orally bioavailable. researchgate.net

Toxicity prediction models can screen for potential liabilities, such as mutagenicity or carcinogenicity, by identifying toxicophores (structural motifs associated with toxicity). While no specific ADME/Tox data for this compound is published, predictions for related structures suggest that the benzoxazinone scaffold can be optimized to have favorable drug-like properties.

Illustrative Data Table: Predicted ADME/Tox Profile

| Property | Predicted Value (Illustrative) | Assessment |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | Good |

| Veber's Rule Violations | 0 | Good |

| ADME | ||

| Aqueous Solubility (logS) | -3.5 | Moderately Soluble |

| GI Absorption | High | Favorable |

| BBB Permeant | No | Low risk of CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagen | Favorable |

| Carcinogenicity | Non-carcinogen | Favorable |

This table is for illustrative purposes only. The values are representative of typical outputs from in silico ADME/Tox prediction software.

Mechanistic Elucidation and Cellular Pathway Investigations of 7 Bromo 4 Methyl 2h 1,4 Benzoxazin 3 One Action

Identification and Validation of Molecular Targets

The initial step in deciphering the action of any bioactive compound is the identification of its direct molecular binding partners. For a compound like 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one, this would involve a series of unbiased screening approaches. Techniques such as affinity chromatography-mass spectrometry, where the compound is immobilized to attract its binding partners from cell lysates, would be a primary strategy. Concurrently, computational molecular docking studies could predict potential interactions with known protein structures, providing a theoretical basis for targeted experimental validation.

Once putative targets are identified, validation is crucial. This would be achieved through biophysical assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding and quantify the interaction kinetics. Further validation in a cellular context would involve techniques such as cellular thermal shift assays (CETSA), which can demonstrate target engagement within intact cells.

Investigation of Downstream Signaling Pathways and Cellular Responses

Following the identification of a molecular target, the subsequent focus shifts to understanding the functional consequences of this interaction. This involves a deep dive into the downstream signaling cascades that are modulated by the compound. For instance, if the identified target is a kinase, researchers would investigate the phosphorylation status of its known substrates using techniques like Western blotting with phospho-specific antibodies.

The broader cellular responses elicited by this compound would also be systematically cataloged. This could include assessments of cell viability, proliferation, apoptosis, and cell cycle progression. The specific assays employed would be guided by the nature of the identified molecular target and any initial phenotypic observations.

Omics-Based Approaches (Genomics, Proteomics, Metabolomics) for Comprehensive Profiling

To gain a global and unbiased view of the cellular perturbations induced by this compound, a suite of "omics" technologies would be indispensable.

Transcriptomics , typically performed using RNA sequencing (RNA-Seq), would reveal changes in gene expression patterns following compound treatment. This can provide crucial clues about the cellular pathways and biological processes that are activated or repressed.

Proteomics , often utilizing mass spectrometry-based approaches, would offer a snapshot of the entire protein landscape of the cell. This can identify changes in protein abundance, post-translational modifications, and protein-protein interactions, providing a more direct link between the molecular target and the observed cellular phenotype.

Metabolomics would analyze the global changes in small-molecule metabolites within the cell. This can uncover alterations in metabolic pathways that may be a direct or indirect consequence of the compound's activity.

The integration of these multi-omics datasets would provide a comprehensive and systems-level understanding of the compound's mechanism of action.

Cellular Uptake, Intracellular Localization, and Subcellular Distribution Studies

A critical aspect of understanding a compound's function is knowing where it goes within the cell. Studies on the cellular uptake of this compound would determine its ability to cross the cell membrane and the mechanisms involved (e.g., passive diffusion, active transport).

Once inside the cell, its subcellular localization would be determined. This is often achieved by synthesizing a fluorescently labeled analog of the compound and using high-resolution confocal microscopy to visualize its distribution within different organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. Alternatively, subcellular fractionation followed by quantification of the compound in each fraction can provide this information. Understanding the compound's localization is key to correlating its presence with the location of its molecular target and the observed cellular effects.

While the specific molecular and cellular effects of this compound are yet to be reported, the established methodologies outlined above provide a clear roadmap for its future investigation. The insights gained from such studies will be pivotal in determining its potential utility as a research tool or as a lead compound for therapeutic development.

Future Perspectives and Therapeutic Advancement of 7 Bromo 4 Methyl 2h 1,4 Benzoxazin 3 One Derived Agents

Development of Novel Therapeutic Candidates Based on the 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.govnih.gov This versatility has led to the discovery of derivatives with a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.govnih.govjocpr.com The specific substitution pattern of this compound, featuring a bromine atom at the 7-position and a methyl group at the 4-position, presents a unique starting point for the design of new therapeutic agents. The electron-withdrawing nature of the bromine atom and the electronic and steric influence of the N-methyl group can significantly modulate the physicochemical properties and biological activity of the molecule.

Future research will likely focus on synthesizing a library of derivatives based on this scaffold, modifying various positions of the benzoxazinone (B8607429) ring to optimize activity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be crucial in guiding these synthetic efforts. For instance, modifications at the 2-position of the benzoxazinone ring have been shown to be critical for various biological activities.

Table 1: Representative Biological Activities of 1,4-Benzoxazin-3-one Derivatives

| Derivative Class | Reported Biological Activity | Reference |

| 2-Aryl-1,4-benzoxazin-3-ones | Cytotoxicity in cancer cell lines | nih.gov |

| 2H-Benzo[b] jocpr.comspringerprofessional.deoxazin-3(4H)-one derivatives | Antimicrobial activity against E. coli and S. aureus | ijpsjournal.com |

| N-(1,4-Benzoxazin-3-one) urea (B33335) analogs | TRPV1 antagonists for pain management | nih.gov |

| 6-Substituted-1,4-benzoxazin-3-ones | Mineralocorticoid receptor antagonists for cardiovascular diseases | acs.org |

| Polyheterocyclic jocpr.comspringerprofessional.de-benzoxazin-3-one derivatives | Inhibition of α-amylase and α-glucosidase (antidiabetic) | nih.gov |

Exploration of Combination Therapies and Synergistic Effects

The treatment of complex multifactorial diseases such as cancer, infectious diseases, and inflammatory conditions often benefits from combination therapy. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting side effects. Given the broad biological activity profile of the benzoxazinone scaffold, derivatives of this compound could be promising candidates for use in combination regimens.

For example, a derivative exhibiting anticancer properties could be co-administered with standard cytotoxic agents, potentially leading to a synergistic effect where the combined treatment is more effective than the sum of the individual drugs. nih.gov Similarly, an antimicrobial derivative could be used in conjunction with existing antibiotics to tackle resistant bacterial strains. ijpsjournal.com Future in vitro and in vivo studies will be necessary to identify optimal drug combinations and to elucidate the underlying mechanisms of any observed synergistic interactions. The exploration of such combinations represents a significant avenue for expanding the therapeutic utility of this class of compounds.

Formulation Strategies and Advanced Drug Delivery Systems

The successful clinical translation of any therapeutic agent is heavily dependent on its formulation, which influences its solubility, stability, and bioavailability. Benzoxazinone derivatives, like many heterocyclic compounds, may exhibit poor aqueous solubility, which can limit their absorption and efficacy. Therefore, the development of suitable formulation strategies will be a critical step in the advancement of this compound-based agents.

Conventional formulation approaches such as salt formation, co-solvency, and micronization could be explored to enhance the dissolution rate and bioavailability of these compounds. Furthermore, advanced drug delivery systems offer a more sophisticated approach to overcoming these challenges. Encapsulation of the active compound in nanocarriers such as liposomes, polymeric nanoparticles, or micelles could improve its solubility, protect it from premature degradation, and facilitate targeted delivery to the site of action. These advanced formulations have the potential to enhance the therapeutic index of the drug by increasing its efficacy while minimizing systemic side effects.

Emerging Applications in Unexplored Disease Areas

While the benzoxazinone scaffold is well-known for its antimicrobial and anticancer potential, recent research has begun to uncover novel applications in other disease areas. For instance, certain 1,4-benzoxazin-3-one analogs have been identified as potent and selective antagonists of the transient receptor potential vanilloid 1 (TRPV1), a key target for the development of new analgesics. nih.gov Other derivatives have shown promise as nonsteroidal mineralocorticoid receptor antagonists for the treatment of cardiovascular diseases like hypertension. acs.org

These emerging applications suggest that the therapeutic potential of the this compound scaffold may extend beyond the traditionally explored areas. High-throughput screening of a diverse library of its derivatives against a wide range of biological targets could lead to the identification of novel lead compounds for currently undertreated diseases. The unique electronic and structural features imparted by the bromo and methyl substituents may confer novel pharmacological properties, opening up new avenues for therapeutic intervention.

Scalability of Synthesis and Sustainable Production Methodologies for Translational Research

For any promising drug candidate to progress from preclinical studies to clinical trials and eventual market approval, the development of a scalable and sustainable synthetic process is paramount. The synthesis of 1,4-benzoxazin-3-ones typically involves the condensation of an appropriately substituted 2-aminophenol (B121084) with an α-haloacyl halide or a related reagent. ijpsjournal.com

The scalability of the synthesis of this compound will depend on the availability and cost of the key starting materials, namely 2-amino-4-bromophenol (B1269491) and a suitable methylating agent. Future research in this area should focus on developing efficient, high-yielding synthetic routes that are amenable to large-scale production. Moreover, the principles of green chemistry should be integrated into the process development to minimize the environmental impact. This includes the use of safer solvents, the reduction of waste, and the exploration of catalytic methods to improve atom economy. nih.gov The development of such sustainable methodologies will be crucial for the cost-effective production of these compounds for extensive translational research and potential commercialization.

Table 2: General Synthetic Strategies for 1,4-Benzoxazin-3-ones

| Starting Materials | Reagents and Conditions | Product | Reference |

| 2-Aminophenols and Chloroacetic acid | Heating | 2H-benzo[b] jocpr.comspringerprofessional.deoxazin-3(4H)-one | ijpsjournal.com |

| Substituted Anthranilic acids and Aryl aldehydes | Acetic anhydride (B1165640), Ultrasound | N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones | nih.gov |

| Isatoic anhydride and Tertiary amines | Ph3P-I2, Sonochemistry | 2-Aminobenzoxazin-4-ones | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via bromination of a 4-methyl-2H-1,4-benzoxazin-3-one precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions. Optimization involves varying solvent systems (e.g., DMF or THF), temperature (40–80°C), and catalysts (e.g., Lewis acids like FeCl₃). Purification via column chromatography or recrystallization improves purity. Structural analogs, such as 7-chloro derivatives, have been synthesized similarly, suggesting bromination at the 7-position is feasible .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying substituent positions. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (as applied to analogs like 4-benzyl-7-chloro derivatives) provides definitive structural validation. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and benzoxazinone ring vibrations .

Q. How does the bromine substituent influence the compound’s solubility and stability in aqueous media?

- Methodological Answer : Bromine’s electron-withdrawing nature reduces solubility in polar solvents. Stability tests under varying pH (e.g., 2–12) and temperatures (25–60°C) should be conducted, monitored via HPLC-MS. Degradation products can be identified using tandem mass spectrometry. Analog studies (e.g., 7-chloro derivatives) suggest halogenated benzoxazinones are stable in acidic conditions but hydrolyze under strong bases .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Density Functional Theory (DFT) calculations can model transition states and electron density maps to predict reactivity. Experimental validation involves screening palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids, monitoring progress via GC-MS. Analogous 4-substituted benzoxazinones show moderate activity in C–N bond formation .

Q. How can computational modeling predict the compound’s potential as a kinase inhibitor, and how do these predictions align with experimental bioactivity data?

- Methodological Answer : Molecular docking (using AutoDock Vina) against kinase targets (e.g., EGFR or CDK2) evaluates binding affinity. In vitro enzyme inhibition assays (IC₅₀ measurements) validate predictions. Discrepancies between computational and experimental results may arise from solvent effects or protein flexibility, requiring molecular dynamics simulations to refine models. Similar approaches have been applied to chlorinated benzoxazinones .

Q. What strategies resolve contradictions in NMR data when characterizing regioisomeric byproducts of this compound?

- Methodological Answer : Regioisomers can be differentiated via NOESY NMR to assess spatial proximity of substituents. High-resolution LC-MS/MS distinguishes fragmentation patterns. Synthetic controls (e.g., isolating pure isomers via preparative HPLC) provide reference spectra. Studies on 7-chloro derivatives highlight the importance of 2D-NMR for resolving overlapping signals .

Q. How does the methyl group at the 4-position affect the compound’s electronic properties compared to bulkier substituents?

- Methodological Answer : Cyclic voltammetry measures redox potentials to assess electron-donating/withdrawing effects. Comparative studies with 4-ethyl or 4-phenyl analogs (synthesized via alkylation or Friedel-Crafts reactions) reveal steric and electronic impacts on reactivity. UV-Vis spectroscopy tracks conjugation changes in the benzoxazinone ring .

Methodological Considerations

- Data Contradiction Analysis : Conflicting spectral or bioactivity data should be addressed through orthogonal techniques (e.g., X-ray vs. DFT for structure validation) and reproducibility checks across labs.

- Experimental Design : Use factorial design (e.g., Taguchi methods) to optimize multi-variable synthesis parameters. Include negative controls (e.g., non-brominated precursors) in bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.